4-Amino-2-(ethylamino)benzoic acid
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Overview
Description
4-Amino-2-(ethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, where the amino group is substituted at the 4th position and an ethylamino group is substituted at the 2nd position. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(ethylamino)benzoic acid typically involves the reaction of benzoic acid with ethylamine. The process can be carried out under mild conditions using a catalyst to facilitate the reaction. One common method involves the alkylation of 4-aminobenzoic acid with ethylamine in the presence of a suitable catalyst . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
4-Amino-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties.
Medicine: It is investigated for its potential use in drug development, particularly as a local anesthetic.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase . This inhibition can lead to antimicrobial effects, as folic acid is essential for the growth and replication of many microorganisms.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): A well-known compound with similar structural features but lacks the ethylamino group.
Anthranilic acid: Another aminobenzoic acid with the amino group at the 2nd position instead of the 4th.
Uniqueness
4-Amino-2-(ethylamino)benzoic acid is unique due to the presence of both an amino group and an ethylamino group on the benzoic acid ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2486-53-5 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-amino-2-(ethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13) |
InChI Key |
NBNWGQCRCHQBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
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